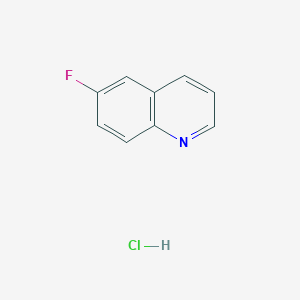

6-Fluoroquinoline hydrochloride

Description

Properties

IUPAC Name |

6-fluoroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXVLKSKNXUTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682488 | |

| Record name | 6-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311346-64-2 | |

| Record name | 6-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of 6 Fluoroquinoline Hydrochloride and Its Derivatives

Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effect by targeting and inhibiting two vital bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV nih.govoup.com. These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair acs.org. Both DNA gyrase and topoisomerase IV function by creating a temporary double-strand break in the DNA, allowing another segment of DNA to pass through the break, and then resealing it nih.govnih.gov. Fluoroquinolones corrupt this process, effectively poisoning the enzymes mdpi.com.

Interaction with DNA Gyrase (Topoisomerase II)

DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork youtube.comyoutube.comyoutube.com. This action facilitates the unwinding of DNA, which is a prerequisite for both replication and transcription youtube.com. The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits nih.govyoutube.com. Fluoroquinolones bind to the complex formed between DNA gyrase and DNA, rather than to the enzyme alone youtube.com. This interaction stabilizes the complex at a stage where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands mdpi.com.

In most Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary and more sensitive target for fluoroquinolones nih.govmdpi.comyoutube.com. The potency of a specific fluoroquinolone is often determined by its affinity for the DNA gyrase-DNA complex youtube.com. The inhibition of DNA gyrase is more rapid and potent in these organisms compared to the inhibition of topoisomerase IV nih.gov. This preferential targeting is a key factor in the spectrum of activity of many fluoroquinolone derivatives nih.gov.

Interaction with Topoisomerase IV

Topoisomerase IV is another crucial type II topoisomerase in bacteria. Its primary role is in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication youtube.comyoutube.com. This separation is a critical step that allows the newly replicated chromosomes to be segregated into two daughter cells during cell division youtube.com. Similar to DNA gyrase, topoisomerase IV is a heterotetramer, consisting of two ParC and two ParE subunits, which are homologous to the GyrA and GyrB subunits, respectively nih.govnih.gov. Fluoroquinolones also inhibit this enzyme by trapping it on the DNA as a cleavage complex, preventing the resealing of the DNA break nih.govresearchgate.net.

In contrast to Gram-negative bacteria, topoisomerase IV is generally the primary target for fluoroquinolones in many Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae nih.govmdpi.comyoutube.com. While DNA gyrase is also inhibited, higher concentrations of the drug are often required. Therefore, the susceptibility of a Gram-positive bacterium to a fluoroquinolone is largely determined by the drug's activity against topoisomerase IV nih.govoup.com. The development of newer fluoroquinolones has often focused on increasing activity against this target to enhance efficacy against Gram-positive pathogens nih.gov.

Table 1: Primary Targets of Fluoroquinolones in Bacteria

| Bacterial Type | Primary Target Enzyme | Secondary Target Enzyme | Key Function of Primary Target |

| Gram-Negative | DNA Gyrase (Topoisomerase II) | Topoisomerase IV | Removal of positive supercoils during DNA replication youtube.com |

| Gram-Positive | Topoisomerase IV | DNA Gyrase (Topoisomerase II) | Decatenation of daughter chromosomes after replication youtube.com |

Formation of Non-Functional Ternary Complexes

The core mechanism of fluoroquinolone action is the formation of a stable, non-functional ternary complex consisting of the drug, the topoisomerase enzyme, and the cleaved DNA acs.orgnih.gov. The fluoroquinolone molecule intercalates into the broken DNA at the cleavage site and also interacts with the enzyme itself nih.gov. This binding stabilizes the "cleaved complex," where the enzyme is covalently linked to the broken ends of the DNA nih.govnih.govresearchgate.net. This ternary complex effectively traps the enzyme, preventing it from completing its catalytic cycle of breaking and resealing the DNA mdpi.com. The formation of these complexes is reversible but potent enough to trigger the bactericidal cascade nih.gov.

Interference with DNA Replication and Cell Division

The stabilization of the enzyme-DNA cleavage complexes by fluoroquinolones has profound and lethal consequences for the bacterial cell. These trapped complexes act as physical roadblocks to the progression of the DNA replication machinery, leading to a rapid halt in DNA synthesis nih.govoup.comresearchgate.net. The stalled replication forks can collapse, resulting in the release of double-strand DNA breaks nih.govnih.govresearchgate.net. This chromosome fragmentation is a major contributor to the bactericidal activity of fluoroquinolones mdpi.com. Furthermore, the inhibition of topoisomerase IV directly prevents the segregation of replicated chromosomes, thereby blocking cell division and leading to the death of the bacterium youtube.com.

Cellular Penetration and Accumulation

The ability of a therapeutic agent to reach its intracellular target is fundamental to its efficacy. For fluoroquinolones, this involves traversing the bacterial cell envelope.

The substitution of a fluorine atom at the C-6 position of the quinoline (B57606) ring is a hallmark of the fluoroquinolone class and is crucial for their potent, broad-spectrum antibacterial activity. nih.govnih.gov This single structural modification significantly enhances the drug's ability to penetrate bacterial cells. nih.gov The introduction of the fluorine atom increases the lipophilicity of the molecule, a key physicochemical property that governs how easily a compound can pass through the lipid-rich bacterial membranes. nih.govnih.gov

Research indicates that this increased lipophilicity is a primary factor governing the absorption and cellular uptake of fluoroquinolones. uv.es By improving cell permeability, the C-6 fluorine atom allows for higher intracellular concentrations of the drug, which contributes to its enhanced potency against both Gram-negative and Gram-positive bacteria. nih.govnih.gov This structural feature is also considered necessary for the non-classical, anticancer activities observed in some fluoroquinolone derivatives. nih.gov

Mechanisms of Resistance to Fluoroquinolones

Despite their effectiveness, the extensive use of fluoroquinolones has led to the emergence of bacterial resistance. This resistance typically arises from genetic mutations that either alter the drug's molecular targets or reduce its intracellular accumulation. oup.comnih.govuspharmacist.comcdc.gov

The primary mechanism of high-level fluoroquinolone resistance involves point mutations in the genes encoding the subunits of its target enzymes: DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE). oup.comnih.govasm.org These mutations occur within a specific region of the genes known as the quinolone resistance-determining region (QRDR). nih.govfrontiersin.orgmdpi.com

Alterations in the amino acid sequence of the GyrA and ParC subunits reduce the binding affinity of fluoroquinolones to the enzyme-DNA complex, thereby diminishing the drug's inhibitory effect. youtube.com In Gram-negative bacteria like Escherichia coli, DNA gyrase is typically the primary target, while in Gram-positive bacteria such as Staphylococcus aureus, topoisomerase IV is the more susceptible initial target. nih.govoup.com

A single mutation in the QRDR of gyrA is often sufficient to decrease susceptibility. nih.gov However, high-level resistance usually requires additional mutations, either a second mutation in gyrA or subsequent mutations in parC. frontiersin.orgasm.orgoup.com The most frequently observed resistance-conferring mutations in E. coli occur at serine-83 and aspartate-87 in GyrA and at serine-80 and glutamate-84 in ParC. nih.govfrontiersin.orgasm.org The accumulation of these mutations correlates with increasing levels of resistance, as measured by the minimum inhibitory concentration (MIC).

| GyrA Mutations | ParC Mutations | Ciprofloxacin MIC (µg/mL) |

|---|---|---|

| None | None | <0.03 |

| S83L | None | 0.25 |

| S83L, D87G | None | 0.25 |

| S83L | S80I | 2 |

| S83L, D87G | S80I, E84K | 32 |

Data adapted from studies on isogenic E. coli mutants. asm.org

Another significant mechanism of resistance is the reduction of intracellular drug concentration through active efflux pumps. oup.comnih.govcdc.gov These are membrane-associated transport proteins that recognize and expel a wide range of substrates, including fluoroquinolones, from the bacterial cell. nih.govnih.gov This process effectively lowers the amount of drug available to interact with its DNA gyrase and topoisomerase IV targets. nih.gov

Overexpression of these efflux pumps is a common finding in fluoroquinolone-resistant clinical isolates. nih.gov For example, in Pseudomonas aeruginosa, a pathogen known for its high intrinsic resistance, the overexpression of efflux systems like MexAB-OprM is a predominant mechanism of fluoroquinolone resistance. asm.orgnih.govasm.org Similarly, in Staphylococcus aureus, increased expression of the NorA efflux pump is associated with resistance. oup.com This mechanism can confer resistance to multiple, structurally unrelated antimicrobial agents, leading to a multidrug-resistant (MDR) phenotype. asm.orgnih.gov The presence of active efflux pumps can be identified experimentally by observing an increase in antibiotic accumulation within the bacterial cell when an energy inhibitor, which blocks the pump's function, is added. nih.govfda.gov

Non-Classical Biological Activities and Mechanisms

Beyond their established antibacterial effects, quinolone derivatives have been investigated for other therapeutic properties, revealing a range of "non-classical" biological activities. researchgate.netnih.gov

A growing body of research has demonstrated that certain fluoroquinolone derivatives possess significant anti-tumor and cytotoxic properties. nih.govsruc.ac.ukekb.egresearchgate.net The mechanism of this anticancer activity appears to be analogous to their antibacterial action, targeting the homologous mammalian type II topoisomerase enzymes (Topo-IIα and β), which are critical for DNA replication in cancer cells. nih.govsruc.ac.uknih.gov By inhibiting human topoisomerase II, these compounds can induce DNA damage, leading to cell cycle arrest and programmed cell death (apoptosis) in malignant cells. nih.govsruc.ac.uknih.gov

Studies have shown that fluoroquinolones can trigger apoptosis in various cancer cell lines, including bladder, prostate, colon, and renal cancer. nih.govekb.egnih.gov For instance, the fluoroquinolone ciprofloxacin has been shown to induce apoptosis in bladder and prostate cancer cells by increasing the levels of the pro-apoptotic protein Bax. ekb.eg The core quinolone structure, particularly the presence of the fluorine atom at the C-6 position, is considered crucial for this topoisomerase II inhibitory activity. nih.gov The potential of these compounds is highlighted by derivatives that show significant growth inhibition against various cancer cell lines.

| Derivative | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| Derivative 65 | SR (Leukemia) | 33.25% |

| Derivative 66 | SR (Leukemia) | 52.62% |

| Derivative 65 | UO-31 (Renal Cancer) | 64.19% |

| Derivative 66 | UO-31 (Renal Cancer) | 55.49% |

| Derivative 65 | LOX IMVI (Melanoma) | 39.14% |

| Derivative 66 | LOX IMVI (Melanoma) | 36.64% |

Data represents the percentage of growth inhibition observed for specific cell lines when treated with novel fluoroquinolone-1,2,3-triazole hybrids. nih.gov

Anti-Inflammatory Activity

Beyond their well-established antimicrobial roles, fluoroquinolones have been recognized for significant immunomodulatory and anti-inflammatory activities. This activity is distinct from their ability to kill pathogens and is attributed to their interaction with host immune cells and inflammatory pathways. The general trend observed is a decrease in the synthesis of pro-inflammatory cytokines.

Mechanisms of Anti-Inflammatory Action: Several mechanisms have been proposed to explain the anti-inflammatory effects of quinoline derivatives, particularly fluoroquinolones.

Inhibition of Pro-inflammatory Cytokines: A primary mechanism is the suppression of key pro-inflammatory cytokine production. Studies have demonstrated that fluoroquinolones can inhibit the synthesis and secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-8 from immune cells like monocytes and macrophages.

Modulation of Intracellular Signaling: Fluoroquinolones can influence intracellular signaling pathways that regulate inflammation. One key mechanism is the inhibition of phosphodiesterase enzymes. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), a signaling molecule known to have anti-inflammatory effects. Elevated cAMP levels enhance the activity of protein kinase A (PKA), which in turn can inhibit the activation of critical pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB). NF-κB is a master regulator of genes encoding for inflammatory cytokines, chemokines, and other inflammatory mediators. By inhibiting its activation, fluoroquinolones can effectively dampen the inflammatory response.

Inhibition of the NLRP3 Inflammasome: More recent research has identified a novel mechanism for certain quinoline derivatives: the direct inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. A novel quinoline analogue, W16 , was found to be a potent inhibitor that directly targets NLRP3, blocking its assembly and activation. This discovery highlights a promising and highly specific anti-inflammatory strategy for quinoline-based compounds.

The immunomodulatory effects of fluoroquinolones appear to be influenced by their chemical structure, with derivatives containing a cyclopropyl (B3062369) group at the N-1 position often showing significant activity.

Table 5: Mechanisms of Anti-Inflammatory Activity of Quinolone Derivatives

| Mechanism | Key Molecular Targets / Pathways | Effect | Compound Class / Example | Source |

|---|---|---|---|---|

| Cytokine Suppression | TNF-α, IL-1, IL-6, IL-8 synthesis | Reduction of pro-inflammatory mediators | Fluoroquinolones (general) | |

| Intracellular Signaling Modulation | Phosphodiesterase, cAMP, NF-κB | Inhibition of pro-inflammatory gene transcription | Fluoroquinolones (general) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the Fluoro Group at C-6 Position

The introduction of a fluorine atom at the C-6 position of the quinolone ring is a hallmark of the fluoroquinolone class of antibiotics and represents a significant breakthrough in their development. nih.gov This single substitution has profound effects on the compound's biological activity.

Enhancement of Antimicrobial Activity

The presence of a fluorine atom at the C-6 position is a critical determinant for the broad and potent antimicrobial activity of fluoroquinolones. mdpi.com This substitution significantly enhances the drug's ability to penetrate bacterial cells and inhibits the essential enzyme DNA gyrase. mdpi.com The increased lipophilicity conferred by the fluorine atom is thought to facilitate passage through the bacterial cell wall and membrane. nih.gov

The enhancement in activity is observed against a wide range of bacteria. Compared to their non-fluorinated parent compounds, 6-fluoroquinolones exhibit markedly improved activity against both Gram-negative and Gram-positive organisms. mdpi.com This broad-spectrum activity has established the 6-fluoroquinolone scaffold as a cornerstone in the development of new antibacterial agents.

Increased DNA Gyrase Binding

The primary intracellular target of fluoroquinolones in Gram-negative bacteria is DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair. acs.orgresearchgate.net The fluorine atom at the C-6 position plays a crucial role in enhancing the binding affinity of the drug to the DNA gyrase-DNA complex. acs.org This enhanced binding stabilizes the complex, leading to a more potent inhibition of the enzyme's function, which ultimately results in bacterial cell death. nih.gov

Influence of C-7 Substituents on Activity Spectrum and Potency

The substituent at the C-7 position of the 6-fluoroquinolone ring is a key modulator of the drug's antibacterial spectrum, potency, and pharmacokinetic properties. mdpi.comnih.gov This position is highly amenable to chemical modification, allowing for the fine-tuning of the molecule's characteristics. mdpi.com

Activity Against Gram-Negative Bacteria

The nature of the substituent at the C-7 position significantly influences the activity of 6-fluoroquinolones against Gram-negative bacteria. The introduction of a piperazine (B1678402) ring at this position, as seen in compounds like ciprofloxacin (B1669076), generally confers potent activity against Gram-negative pathogens. nih.gov The basic nitrogen in the piperazine ring is thought to contribute to the uptake of the drug into Gram-negative bacteria.

The following table provides minimum inhibitory concentration (MIC) values for ciprofloxacin, a representative 6-fluoroquinolone with a C-7 piperazinyl substituent, against a common Gram-negative bacterium.

| Compound | Bacterium | MIC (µg/mL) | Source |

|---|---|---|---|

| Ciprofloxacin | Escherichia coli | 0.013 | mdpi.com |

Activity Against Gram-Positive Bacteria

The table below shows the MIC value for ciprofloxacin against a representative Gram-positive bacterium.

| Compound | Bacterium | MIC (µg/mL) | Source |

|---|---|---|---|

| Ciprofloxacin | Staphylococcus aureus | 0.250 | mdpi.com |

Effects on Bioavailability and Physicochemical Properties

The C-7 substituent has a significant impact on the physicochemical properties of 6-fluoroquinolones, which in turn affects their bioavailability. Properties such as lipophilicity and solubility are heavily influenced by the nature of the C-7 side chain. nih.govnih.gov

The lipophilicity of a drug, often expressed as the partition coefficient (log P), is a critical factor for its absorption and distribution. bohrium.com Generally, an optimal range of lipophilicity is required for good oral bioavailability. The introduction of different substituents at the C-7 position allows for the modulation of this property. For example, the addition of alkyl groups to the C-7 piperazine ring can increase the lipophilicity of the molecule. nih.gov

Role of N-1 Substituents on Antibacterial Activity

The substituent at the N-1 position of the quinolone ring plays a critical role in determining the antibacterial potency of the compound. Research has shown that the insertion of cyclic groups at this position generally enhances antimicrobial activity. nih.gov In a series of 1-aryl-6,8-difluoroquinolones, the in vitro antibacterial potency was found to be highest when the N-1 substituent was a 2,4-difluorophenyl group. msu.edunih.gov

Quantitative structure-activity relationship (QSAR) analysis of N-1 allyl and alkyl derivatives has suggested an optimal STERIMOL length of 4.2 Å, which corresponds approximately to an ethyl group. msu.edu This indicates that both the size and electronic nature of the substituent at the N-1 position are crucial for maximizing antibacterial efficacy. The data in Table 1 illustrates the influence of different N-1 substituents on the antibacterial activity against various pathogens.

Table 1: Effect of N-1 Substituents on Antibacterial Activity of Fluoroquinolone Analogs

This table is representative of findings in the field and compiled from descriptive data.

| N-1 Substituent | General Effect on Gram-Negative Activity | General Effect on Gram-Positive Activity | Key Finding Source |

|---|---|---|---|

| Ethyl | Optimal length for alkyl derivatives | Moderate Activity | msu.edu |

| Cyclopropyl (B3062369) | Potent Activity (e.g., Ciprofloxacin) | Potent Activity | msu.edu |

| p-Fluorophenyl | Good Activity | Good Activity | msu.edunih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. benthamscience.comdergipark.org.tr This approach is widely used to predict the properties of new chemical entities, thereby saving time and resources in drug discovery. nih.gov The fundamental principle of QSAR is that the properties of a chemical compound are dependent on its molecular structure. benthamscience.com

To build a robust QSAR model, it is essential to represent the molecular structure using numerical values known as molecular or structural descriptors. nih.govresearchgate.net These descriptors quantify various aspects of a molecule's structure and can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.net For fluoroquinolones, studies have employed a range of theoretical descriptors to correlate structure with activity. nih.gov

Commonly used descriptors in the QSAR modeling of quinolones include:

Lipophilicity (Log P): This descriptor is crucial and often shows a direct relationship with the absorption process. nih.govresearchgate.net

Quantum Chemical Descriptors: Parameters like frontier molecular orbital energies (HOMO-LUMO), dipole moment, and polarizability are used to describe the electronic characteristics of the molecules. dergipark.org.trmdpi.com

Spectral Moments: Descriptors derived from the ToSS MoDe approach, such as the piperazinyl ring spectral moment, have been shown to be important for describing absorption properties. nih.gov

Table 2: Types of Theoretical Descriptors Used in QSAR Studies of Quinolones

| Descriptor Category | Specific Examples | Property Described | Reference |

|---|---|---|---|

| Hydrophobicity | Log P, Log D | Lipophilicity, Membrane Partitioning | nih.govmdpi.com |

| Electronic | Dipole Moment, HOMO/LUMO energies, Polarizability | Electron distribution, Reactivity | dergipark.org.trmdpi.com |

| Topological | Connectivity indices, Wiener index | Molecular size and shape, Branching | researchgate.net |

| Constitutional | Molecular Weight, Atom Counts | Basic molecular composition | mdpi.com |

| Quantum-Chemical | Total Energy, Binding Energy | Molecular stability and interactions | researchgate.net |

Pharmacophore Modeling and Crucial Features for Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For fluoroquinolones, which primarily target bacterial DNA gyrase and topoisomerase IV, several key pharmacophoric features have been identified. nih.gov

A successful pharmacophore model developed for a set of structurally diverse quinolones identified three hydrogen bond acceptors (HBA) and one hydrophobic (Hy) moiety as critical for activity. nih.gov Further analysis reveals that the carboxylic acid group at the C-3 position and the keto group at the C-4 position are indispensable components of the pharmacophore. nih.gov These groups form a crucial metal–water–amino acid complex with Mg²⁺ ions and key amino acid residues in the enzyme's active site. nih.gov Additionally, hydrogen bonding and π-π stacking interactions with the enzyme's amino acids are vital for stabilizing the ligand-protein complex. nih.gov

Key pharmacophoric features for fluoroquinolone activity include:

Hydrogen Bond Acceptors: Essential for interaction with the enzyme's active site. nih.gov

Hydrophobic Group: Contributes to binding within hydrophobic pockets of the target protein. nih.gov

C-3 Carboxylic Acid and C-4 Keto Group: Form the core binding motif with the DNA-gyrase complex. nih.gov

C-6 Fluorine Atom: Improves the penetration of the drug through bacterial cell walls. nih.gov

C-7 Substituent: A flexible site where bulky groups can be introduced to modulate antimicrobial activity. nih.gov

In Silico Approaches for Predicting Biopharmaceutical Properties

In silico methods provide rapid and cost-effective ways to predict the biopharmaceutical properties of drug candidates, such as absorption and permeability. nih.gov These predictive models are crucial for optimizing new drug development. researchgate.net

The n-octanol/water or n-octanol/buffer partition coefficient (Log P) is a widely used measure of a drug's lipophilicity. nih.govcutm.ac.in This property is a key determinant of how a drug will distribute between an aqueous phase and a lipid-like phase, which is critical for predicting its absorption and membrane permeability. cutm.ac.innih.gov For 6-fluoroquinolone derivatives, both experimental methods, like the traditional shake-flask method, and in silico approaches have been used to determine Log P values. nih.govcutm.ac.inresearchgate.net Computational models have successfully described the Log P for sets of 6-fluoroquinolone derivatives, confirming the significant role of lipophilicity in their biopharmaceutical profile. nih.govresearchgate.net

The intestinal absorption rate constant (Kₐ) and the effective intestinal permeability (Pₑff) are critical parameters that determine the rate and extent of a drug's absorption after oral administration. nih.gov In silico models have been developed to predict these properties for 6-fluoroquinolone derivatives. nih.govresearchgate.net

Studies have shown a strong positive correlation between a compound's lipophilicity (Log P) and its intestinal permeability (Pₑff), indicating that higher lipophilicity facilitates diffusion across the intestinal membrane. researchgate.net The ToSS MoDe computational approach has been successfully used to create models that describe the Log K(a) and Log P(eff) for a series of 21 different 6-fluoroquinolone derivatives. nih.gov These models reinforce the important role that lipophilicity plays in the absorption process. nih.govresearchgate.net Experimental determination of these values often involves in situ techniques, such as the single-pass intestinal perfusion (SPIP) model in rats. nih.govuv.es The data from these experimental methods can then be used to validate and refine the predictive in silico models. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 6-Fluoroquinoline (B108479) hydrochloride |

| Ciprofloxacin |

| Enoxacin |

| Lomefloxacin |

| Norfloxacin (B1679917) |

| Ofloxacin |

| Pefloxacin |

| Pipemidic acid |

| Sarafloxacin |

| Sparfloxacin |

| Prulifloxacin |

| Grepafloxacin |

| Moxifloxacin |

| Trovafloxacin |

| Gemifloxacin |

| Difloxacin |

| Nalidixic acid |

| Lidocaine |

| Isoniazid |

| Rifampicin |

| Ethambutol |

| Sulfamethazine |

| Metoprolol |

| Labetalol |

Analysis of Electrostatic Potential and Free Energy of Solvation

The study of electrostatic potential and the free energy of solvation provides a deeper understanding of a molecule's behavior in biological systems. These properties are crucial for predicting how a compound like 6-fluoroquinoline hydrochloride will interact with its molecular targets and its surrounding environment.

Electrostatic Potential

The molecular electrostatic potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. It illustrates the charge distribution and is used to predict how a molecule will interact with other molecules, particularly biological targets like enzymes and DNA. For the fluoroquinolone class of compounds, MEP studies show a remarkable degree of similarity across different molecules with the same protonation state. researchgate.net

Analysis of related fluoroquinolone structures, such as sparfloxacin, reveals that the negative electrostatic potentials are typically localized on the electronegative oxygen, nitrogen, and fluorine atoms. ekb.eg Conversely, the hydrogen atoms exhibit positive electrostatic potentials. ekb.eg This charge distribution is fundamental to the molecule's ability to form a stable ternary complex with bacterial DNA and the DNA gyrase or topoisomerase IV enzymes, which is the core of its mechanism of action. nih.gov The rapid calculation of these electrostatic properties can be derived directly from high-resolution crystal structures and is a technique suitable for high-throughput screening of new potential drug candidates. researchgate.net

| Property | Description | Relevance to 6-Fluoroquinoline |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution of a molecule. | Predicts sites for electrophilic and nucleophilic attack, crucial for binding to DNA gyrase/topoisomerase IV. |

| Negative Potential Sites | Regions with high electron density, typically found on electronegative atoms. | Located on fluorine, nitrogen, and oxygen atoms; these sites are key to intermolecular interactions. ekb.eg |

| Positive Potential Sites | Regions with low electron density, typically found on hydrogen atoms. | Involved in hydrogen bonding and other electrostatic interactions. ekb.eg |

Free Energy of Solvation

The solvation free energy (ΔGsolv) represents the free energy change when a solute is transferred from the gas phase to a solvent. nih.gov This thermodynamic value is a critical test of molecular force fields and provides insight into a molecule's solubility and partitioning behavior between different environments (e.g., water and lipids). nih.gov For a drug molecule, solubility is a key physicochemical property that influences its absorption and distribution.

Calculating solvation free energies is often accomplished through alchemical free energy methods, which involve simulating a series of non-physical intermediate states. nih.gov The zwitterionic nature of many fluoroquinolones at physiological pH can make them difficult to dissolve in certain body fluids. mdpi.com For instance, ciprofloxacin, a related compound, is most soluble at a pH below 5 or above 10. mdpi.com Understanding the free energy of solvation helps in predicting and improving the solubility profile of new derivatives.

| Concept | Definition | Significance |

|---|---|---|

| Solvation Free Energy (ΔGsolv) | The change in Gibbs free energy when a solute is transferred from a vacuum (gas phase) to a solvent. nih.gov | Indicates the solubility and hydrophilicity/lipophilicity of the compound, affecting its pharmacokinetic profile. nih.gov |

| Alchemical Free Energy Calculation | A computational method that simulates a non-physical path to calculate free energy differences. nih.gov | Provides a precise way to compute ΔGsolv, aiding in the design of molecules with improved solubility. |

| pH-Dependent Solubility | The variation in a compound's solubility with the pH of the solvent, often due to ionizable groups. | Fluoroquinolones often have zwitterionic structures, leading to minimal solubility at physiological pH, a challenge that can be addressed through structural modification. nih.govmdpi.com |

Molecular Modeling in Understanding Chemical Structure Degradation

Molecular modeling techniques are instrumental in predicting and analyzing the degradation pathways of pharmaceutical compounds. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), are frequently employed to study the stability and decomposition of chemical structures.

While specific degradation studies on this compound are not widely published, data from the closely related compound ciprofloxacin hydrochloride provides a relevant model. DSC thermograms for ciprofloxacin hydrochloride show distinct thermal events that characterize its degradation process. An initial endothermic peak is observed, which corresponds to dehydration, followed by another peak at a much higher temperature attributed to the fusion (melting) of the compound. mdpi.com Immediately following fusion, decomposition begins. mdpi.com

This type of analysis is crucial for understanding the stability of the compound under various conditions, such as during manufacturing and storage. By identifying the temperatures at which dehydration and decomposition occur, formulation scientists can develop strategies to enhance the stability of the final drug product.

| Thermal Event | Approximate Temperature | Physical Process |

|---|---|---|

| Dehydration | ~144 °C | Loss of water molecules from the crystal lattice (endothermic). |

| Fusion (Melting) | ~314 °C | Transition from solid to liquid state (endothermic). |

| Decomposition | Begins at ~320 °C | Chemical breakdown of the molecular structure. |

Correlation of Structural Features with Resistance Development

The development of bacterial resistance to fluoroquinolones is a significant clinical challenge. Resistance primarily arises from specific mutations in the bacterial enzymes that are the drugs' primary targets: DNA gyrase and topoisomerase IV. nih.govnih.gov

The mechanism of resistance is often stepwise. For many gram-negative bacteria, stable resistance begins with a mutation in the "quinolone resistance-determining region" (QRDR) of the DNA gyrase gene (gyrA). researchgate.net A subsequent mutation, often in the gene for topoisomerase IV (parC), confers an even higher level of resistance. researchgate.net In some gram-positive bacteria like S. pneumoniae, this process can be reversed, with the initial mutation occurring in topoisomerase IV. researchgate.net For example, a double mutant of S. pneumoniae with changes in both gyrA and parC was found to be 8 to 16 times less susceptible to ciprofloxacin. wikipedia.org

The specific chemical structure of a fluoroquinolone molecule is directly correlated with its antibacterial potency and its ability to evade resistance mechanisms. nih.gov Certain substitutions at key positions on the quinolone ring are known to enhance activity.

C-6 Position : The incorporation of a fluorine atom at the C-6 position is a monumental feature of this class, significantly increasing cell wall penetration and inhibitory action. youtube.comyoutube.com

C-7 Position : Substitutions at the C-7 position, often with a piperazine or pyrrolidine (B122466) ring, are crucial for determining the spectrum of activity. researchgate.netyoutube.com These groups can enhance potency against both gram-positive and gram-negative organisms. researchgate.net

C-8 Position : Adding a halogen (F or Cl) or a methoxy (B1213986) group at the C-8 position can improve activity against gram-positive bacteria. researchgate.net

C-5 Position : An amino group at the C-5 position can also enhance antibacterial activity. researchgate.net

Newer generations of fluoroquinolones, such as delafloxacin, have been engineered with unique structures (e.g., an anionic structure) that appear to enhance their potency in acidic environments, making them more effective against certain types of infections and some resistant strains. nih.gov

| Position | Typical Substituent | Impact on Activity/Resistance | Reference |

|---|---|---|---|

| N-1 | Cyclopropyl, Ethyl, Difluorophenyl | Maximizes overall potency and is critical for enzyme binding. | researchgate.netyoutube.com |

| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase; modification generally leads to loss of activity. | youtube.com |

| C-4 | Keto Group (C=O) | Appears to be essential for antibacterial activity. | youtube.com |

| C-5 | Amino Group (NH₂) | Enhances antibacterial activity. | researchgate.net |

| C-6 | Fluorine | Crucial modification that significantly increases cell penetration and enzyme inhibition. | youtube.comyoutube.com |

| C-7 | Piperazine, Pyrrolidine | Improves the spectrum of activity, particularly against gram-negative organisms, and enhances potency. | researchgate.netyoutube.com |

| C-8 | Fluorine, Chlorine, Methoxy Group | Improves potency against gram-positive bacteria and can enhance oral absorption. | researchgate.netyoutube.com |

Advanced Research Applications and Potential Therapeutic Avenues

Design of Hybrid Structures for Enhanced Efficacy

To combat the rise of drug-resistant bacteria, researchers are designing hybrid molecules that combine the fluoroquinolone scaffold with other active compounds. nih.govnih.gov This strategy aims to create agents with superior antibacterial properties and a reduced susceptibility to bacterial resistance mechanisms. nih.govnih.gov These hybrid structures may incorporate either a cleavable or non-cleavable linker, which is a critical factor in their pharmacokinetic properties and mechanism of action. nih.govnih.gov

Overcoming Bacterial Resistance

The widespread use of fluoroquinolones has led to the emergence of bacterial resistance, diminishing their clinical effectiveness. nih.gov Hybridization strategies offer a promising approach to counteract this issue. nih.govnih.gov By linking a fluoroquinolone with another antibacterial agent, the resulting hybrid can potentially act on multiple bacterial targets, reducing the likelihood of resistance development. nih.gov For instance, fluoroquinolone-flavonoid hybrids have been synthesized and have demonstrated potent inhibition of both DNA gyrase and efflux pumps, a dual-mode of action that can overcome existing resistance mechanisms. nih.gov One notable example, a naringenin-ciprofloxacin hybrid, showed significantly better activity against several bacterial strains compared to ciprofloxacin (B1669076) alone. nih.govresearchgate.net

Superior Antibacterial Activity

Hybrid molecules have demonstrated enhanced antibacterial activity compared to their individual components. nih.govnih.gov This synergy can result in a broader spectrum of activity and increased potency. For example, a hybrid of a DNA polymerase IIIC inhibitor (anilinouracil) and a fluoroquinolone resulted in a compound that is tenfold more potent than conventional polymerase inhibitors and has broader activity against Gram-positive bacteria. uberresearch.com Similarly, fluoroquinolone-flavonoid hybrids have exhibited excellent activity against drug-resistant microorganisms. nih.gov

Table 1: Comparative Activity of a Naringenin-Ciprofloxacin Hybrid

| Microorganism | Improvement in Activity vs. Ciprofloxacin |

| Escherichia coli ATCC 35218 | 8 times better |

| Bacillus subtilis ATCC 6633 | 43 times better |

| Staphylococcus aureus ATCC 25923 | 23 times better |

| Candida albicans ATCC 90873 | 88 times better |

Data sourced from studies on fluoroquinolone-flavonoid hybrids. nih.gov

Development of Targeted Therapies

A key area of fluoroquinolone research is the development of agents that are effective in specific physiological environments, such as acidic sites of infection. This targeted approach can lead to more effective treatments for certain types of infections.

Treatment of Infections in Acidic Environments (e.g., Finafloxacin HCl)

Many antibiotics, including conventional fluoroquinolones like ciprofloxacin and moxifloxacin, exhibit reduced activity in acidic environments (pH 5.0-6.5). mdpi.comoup.com However, certain newer fluoroquinolones, such as finafloxacin, are designed to have enhanced potency at a lower pH. mdpi.commerlionpharma.com This characteristic makes them particularly suitable for treating infections in acidic body compartments, such as the urinary tract, gastrointestinal tract, and within abscesses. merlionpharma.comresearchgate.net

Finafloxacin's increased activity in acidic conditions is attributed to its higher accumulation within the bacterial cell at low pH. merlionpharma.commdpi.com This enhanced uptake allows for higher intracellular drug concentrations, leading to superior antibacterial efficacy. mdpi.com Studies have shown that finafloxacin's Minimum Inhibitory Concentrations (MICs) against various bacteria are significantly lower at acidic pH compared to neutral pH. merlionpharma.commdpi.com

Table 2: Finafloxacin MICs (mg/L) at Different pH Levels

| Organism | pH 7.2 | pH 5.8 |

| E. coli ATCC 25922 | 0.06 | 0.008 |

| S. aureus ATCC 29213 | 0.25 | 0.06 |

Data reflects the enhanced activity of Finafloxacin in acidic conditions. merlionpharma.com

This unique property gives finafloxacin an advantage in eradicating bacteria like S. aureus that can thrive in acidic environments, including within the phagolysosomes of host cells. nih.govnih.gov

Fluoroquinolone-Based Scaffolds in Material Science

The versatile structure of fluoroquinolones has led to their exploration in material science, particularly in the creation of antimicrobial materials for medical applications.

Antimicrobial Scaffolds for Tissue Engineering

In tissue engineering, scaffolds provide a temporary structure for tissue regeneration. advancedsciencenews.com However, these scaffolds are susceptible to bacterial colonization, which can lead to severe infections and implant failure. advancedsciencenews.comulster.ac.uk To address this, researchers are developing scaffolds with intrinsic antimicrobial properties. ulster.ac.uk

Fluoroquinolones like ciprofloxacin and levofloxacin (B1675101) have been incorporated into bioceramic-based and polymer scaffolds to provide localized and sustained release of the antibiotic. nih.gov This approach helps to prevent bacterial adhesion and biofilm formation on the scaffold surface. ulster.ac.uknih.gov For instance, a polyurethane/mesoporous silica/nano-hydroxyapatite scaffold containing levofloxacin demonstrated improved antibacterial activity while also promoting the proliferation and differentiation of bone marrow stromal cells, indicating good biocompatibility and osteoinduction. nih.gov The controlled release of the fluoroquinolone from the scaffold is crucial for maintaining an effective local concentration to inhibit bacterial growth without harming host cells. nih.gov

Drug Incorporation into Polymer Blends

The integration of antimicrobial agents into polymer blends represents a significant strategy for developing localized and sustained drug delivery systems. This approach can enhance therapeutic efficacy, reduce systemic side effects, and combat localized infections more effectively. While specific research on the incorporation of 6-Fluoroquinoline (B108479) hydrochloride into polymer blends is not extensively documented, studies involving structurally similar and widely used fluoroquinolones like ciprofloxacin and norfloxacin (B1679917) provide a strong precedent for its potential applications.

Researchers have successfully incorporated fluoroquinolones into various polymeric matrices to create drug-releasing materials for applications such as wound dressings, medical implants, and coatings. For instance, copolymers containing methacrylate and ciprofloxacin have been synthesized to create materials with antibacterial properties. nih.gov The goal of such polymer-antibiotic conjugates is often to achieve lower toxicity, increased solubility, and prolonged drug activity. nih.gov

The development of polymer-based delivery systems for fluoroquinolones has been explored using both natural and synthetic polymers. For example, chitosan, a natural polymer, has been blended with synthetic polymers to create films for controlled drug release of ciprofloxacin. mdpi.com Similarly, poly(lactic-co-glycolic acid) (PLGA), a biodegradable synthetic polymer, is a common choice for creating microparticles for pulmonary drug delivery of fluoroquinolones. impactfactor.orgresearchgate.net These systems are designed to provide a sustained release of the antibiotic directly at the site of infection, which is particularly advantageous for respiratory infections. impactfactor.org

Table 1: Examples of Fluoroquinolone-Polymer Blend Research

| Fluoroquinolone | Polymer System | Application | Key Findings |

| Ciprofloxacin | Methacrylate Copolymers | Antibacterial Materials | Formation of nanoaggregates with luminescent properties for imaging bacterial cells and enhanced antibacterial activity. nih.gov |

| Ciprofloxacin | Chitosan/Poly(allylamine hydrochloride) Blend Films | Smart Drug Delivery | pH-sensitive films for controlled release of the drug in different physiological environments. mdpi.com |

| Ciprofloxacin | Poly(lactic-co-glycolic acid) (PLGA) | Pulmonary Drug Delivery | Microparticles designed for sustained release in the lungs to treat respiratory infections. impactfactor.orgresearchgate.net |

| Norfloxacin | Polyphosphazene Conjugates | Controlled Release | pH-dependent release over several days with demonstrated antimicrobial activity against B. subtilis. nih.gov |

The principles and techniques used in these studies could logically be extended to 6-Fluoroquinoline hydrochloride. Its intrinsic antimicrobial properties make it a candidate for incorporation into polymer blends to create novel therapeutic materials. Further research would be needed to determine the optimal polymer compositions and release kinetics for specific applications.

Exploration of New Fluoroquinolone Generations

The evolution of fluoroquinolones is characterized by generational advancements, with each new generation offering improvements in pharmacokinetic profiles and spectrum of activity. The 6-fluoroquinoline scaffold is central to this development.

The pharmacokinetic properties of a drug, which include its absorption, distribution, metabolism, and excretion (ADME), are critical to its clinical effectiveness. A primary goal in the development of new fluoroquinolone generations is to enhance these profiles to allow for more convenient dosing and better tissue penetration.

Newer generations of fluoroquinolones generally exhibit improved pharmacokinetic parameters compared to their predecessors. nih.gov Key improvements include longer serum half-lives, which allow for once-daily dosing, and better absorption after oral administration. nih.govmdpi.com

A study on new 6-fluoroquinolone derivatives demonstrated a direct correlation between lipophilicity and permeability, a key factor in drug absorption. The research utilized a biophysical model to predict the permeability of these new derivatives, finding that an increase in lipophilicity led to a significant improvement in permeability. uv.es This suggests that modifications to the 6-fluoroquinoline structure that increase its lipophilicity could lead to derivatives with enhanced absorption and bioavailability.

Table 2: Pharmacokinetic Improvements in Newer Fluoroquinolone Generations

| Pharmacokinetic Parameter | Improvement in Newer Generations | Impact on Therapy |

| Serum Half-Life | Longer | Allows for once-daily dosing, improving patient compliance. nih.gov |

| Oral Bioavailability | Higher | More of the drug is absorbed when taken orally, increasing effectiveness. mdpi.com |

| Tissue Penetration | Enhanced | Achieves higher concentrations at the site of infection. mdpi.com |

| Permeability | Increased with Lipophilicity | Better absorption from the gastrointestinal tract. uv.es |

These enhancements in the pharmacokinetic profiles of newer fluoroquinolones, stemming from modifications to the core 6-fluoroquinoline structure, are crucial for developing more effective and patient-friendly antibiotic therapies.

A major driver in the development of new fluoroquinolone generations is the expansion of their antimicrobial spectrum. While earlier generations were highly effective against Gram-negative bacteria, their activity against Gram-positive and atypical pathogens was often limited. nih.gov

Structural modifications to the 6-fluoroquinoline nucleus have led to newer agents with a significantly broader spectrum of activity. These newer fluoroquinolones demonstrate improved activity against Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus, as well as enhanced efficacy against anaerobic bacteria. nih.gov For example, the introduction of different substituents at various positions on the quinolone ring has been a key strategy in expanding the spectrum of activity. mdpi.com

The development of novel des-fluoro(6) quinolones, which lack the fluorine at the C-6 position but are derived from the broader quinolone family, has also shown promise. One such compound, BMS-284756, exhibited a broad antibacterial spectrum, including activity against methicillin-resistant staphylococci and penicillin-resistant pneumococci. nih.gov This indicates that while the 6-fluoro substitution is important, other structural modifications can also lead to broad-spectrum agents.

Table 3: Expanded Spectrum of Activity in Newer Fluoroquinolones

| Bacterial Type | Activity of Older Generations | Activity of Newer Generations |

| Gram-positive bacteria (S. pneumoniae, S. aureus) | Limited | Improved nih.gov |

| Gram-negative bacteria | Excellent | Maintained and sometimes enhanced nih.gov |

| Anaerobic bacteria | Limited | Improved nih.gov |

| Atypical pathogens (Chlamydia, Mycoplasma) | Variable | Generally good nih.gov |

The continuous effort to modify the 6-fluoroquinoline scaffold aims to create antibiotics that can effectively treat a wider range of infections, including those caused by resistant organisms.

Repurposing of 6-Fluoroquinoline Derivatives for Diverse Pharmacologies

Drug repurposing, or finding new therapeutic uses for existing drugs, is an increasingly important strategy in pharmaceutical research. It offers the potential for faster and more cost-effective drug development. Fluoroquinolone derivatives, originally developed as antibiotics, have shown promise for a variety of other pharmacological applications, most notably as anticancer agents. nih.govmdpi.com

The cytotoxic potential of fluoroquinolones against tumor cells has been a significant area of investigation. These compounds have been found to be effective against eukaryotic topoisomerase II, an enzyme that is also a target for some established anticancer drugs. nih.gov The ability of the fluoroquinolone scaffold to be modified at various positions allows for the optimization of its anticancer activity. mdpi.com

Recent research has focused on synthesizing novel fluoroquinolone derivatives and evaluating their antiproliferative effects. For example, the hybridization of the fluoroquinolone core with other biologically active molecules has been shown to greatly impact their potential as anticancer agents. nih.gov Studies have demonstrated that certain ciprofloxacin derivatives can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cell lines. nih.gov

Beyond cancer, there is emerging interest in the potential of fluoroquinolone derivatives for other therapeutic areas, though this research is in earlier stages. The versatility of the 6-fluoroquinoline core structure makes it an attractive starting point for the design of new molecules with diverse pharmacological activities.

Table 4: Potential Repurposing Applications of Fluoroquinolone Derivatives

| Therapeutic Area | Mechanism of Action (Proposed) | Research Findings |

| Oncology | Inhibition of eukaryotic topoisomerase II, induction of apoptosis, cell cycle arrest. nih.gov | Numerous derivatives show significant antiproliferative activity against various cancer cell lines. nih.govmdpi.com |

| Antiviral | Inhibition of viral replication and transcription. nih.gov | Certain derivatives have shown activity against HIV-1. nih.gov |

The repurposing of 6-fluoroquinoline derivatives represents a promising avenue for the discovery of new treatments for a range of diseases, extending their therapeutic value far beyond their original role as antibiotics.

Analytical and Spectroscopic Research Methodologies

Spectrofluorimetric Analysis

Spectrofluorimetry is a highly sensitive technique utilized for the determination of fluoroquinolones. researchgate.net Many fluoroquinolones, including derivatives of 6-fluoroquinoline (B108479), exhibit native fluorescence due to the extensive conjugation in their chemical structures. thescipub.com This intrinsic property allows for their direct quantification in various samples.

For instance, a common method involves measuring the native fluorescence of the compound in a 0.1N sulfuric acid solution. thescipub.com In one study, fluoroquinolones showed an emission maximum at 450 nm with an excitation wavelength of 290 nm. thescipub.com The intensity of the fluorescence is directly proportional to the concentration of the analyte, allowing for the creation of a calibration curve for quantitative analysis. thescipub.com The linearity of this method has been demonstrated over specific concentration ranges, for example, from 0.3 to 1.4 µg/mL. thescipub.com

Derivatization can also be employed to enhance the fluorimetric signal. One such method involves reacting the fluoroquinolone with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) in a borate (B1201080) buffer at pH 9.0, which results in a highly fluorescent yellow product. researchgate.net Additionally, the formation of a ternary complex, for example with palladium(II) and eosin, can be used to quench the fluorescence of a reagent, providing an indirect method of quantification. nih.gov

Atomic Absorption Spectrometric Determination

Atomic Absorption Spectrometry (AAS) offers a method for the indirect determination of fluoroquinolones. This technique is typically based on the formation of an ion-pair complex between the fluoroquinolone and a metal-containing reagent, followed by the quantification of the metal in the complex.

A prevalent method involves the reaction of the fluoroquinolone with ammonium (B1175870) reineckate, which contains chromium. nih.govresearchgate.netmdpi.com The resulting precipitate can be separated, and the amount of chromium can be determined by AAS at a wavelength of 358.6 nm. researchgate.netmdpi.com This can be done either by measuring the chromium in the dissolved precipitate or by measuring the residual chromium in the filtrate. researchgate.netmdpi.com

Another approach utilizes the formation of a complex with cobalt sulfate. thescipub.comdocsdrive.com The fluoroquinolone is precipitated with cobalt, and the cobalt content in the precipitate or the remaining cobalt in the solution is measured by AAS. thescipub.comdocsdrive.com The optimal conditions for precipitation, such as pH, are crucial for accurate quantification. thescipub.comdocsdrive.com For example, a pH of 8.1 has been used for the precipitation with cobalt sulfate. docsdrive.com The concentration of the fluoroquinolone is then determined based on the measured metal concentration. This method has been successfully applied to determine various fluoroquinolones in pharmaceutical formulations. thescipub.comnih.govresearchgate.netmdpi.comdocsdrive.com

Spectrophotometric Analysis (UV-Vis, First-Derivative)

UV-Visible spectrophotometry is a widely used technique for the analysis of fluoroquinolones, including 6-fluoroquinoline derivatives. researchgate.net The inherent chromophores in the quinolone structure lead to characteristic absorption in the UV region. sapub.orgnajah.edu

Direct UV spectrophotometry involves measuring the absorbance of the compound at its wavelength of maximum absorption (λmax). sapub.org For example, ciprofloxacin (B1669076) hydrochloride has a λmax at 275 nm. sapub.org The concentration is determined by applying Beer's law. sapub.org

First-derivative spectrophotometry is a more advanced technique that enhances the resolution of overlapping spectra and can eliminate background interference. nih.govsapub.org This method involves the differentiation of the zero-order absorption spectrum. The amplitude of the derivative peak, often measured from the baseline to a peak or trough, is proportional to the concentration of the analyte. sapub.org For instance, a method for ciprofloxacin hydrochloride involved reacting the compound with Fe(III) and measuring the first-derivative signal at 386.4 nm. sapub.org The use of a specific delta lambda (Δλ), such as 8 nm, is crucial for obtaining reproducible derivative spectra. sapub.org Derivative spectrophotometry has been successfully used for the determination of various fluoroquinolones in pharmaceutical dosage forms. nih.govnih.gov

Infrared (IR) Spectroscopy for Structural Characterization

Infrared (IR) spectroscopy is a powerful tool for the structural characterization of 6-fluoroquinoline hydrochloride and its derivatives by identifying the functional groups present in the molecule. researchgate.netnih.govchemistryjournal.inresearchgate.net The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. researchgate.netchemistryjournal.in

Key characteristic absorption bands for fluoroquinolones include:

C=O stretching (carboxylic acid): Typically observed around 1700-1725 cm⁻¹. researchgate.netresearchgate.net

C=O stretching (pyridone): Found in the region of 1618-1630 cm⁻¹. researchgate.net

N-H bending: Appears in the range of 1600-1650 cm⁻¹. chemistryjournal.inresearchgate.net

C-F stretching: A strong absorption peak is generally seen between 1000 and 1050 cm⁻¹. chemistryjournal.inresearchgate.net

Aromatic C=C stretching: Bands around 1495 cm⁻¹ and 1615 cm⁻¹ are indicative of the benzene (B151609) ring. ajabs.org

The positions of these bands can be influenced by factors such as hydrogen bonding and complex formation. researchgate.net For example, the formation of a metal complex can cause shifts in the C=O and N-H vibrational frequencies, providing evidence of coordination. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules like this compound. nih.govnih.gov It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. ajabs.org Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). ajabs.org

For fluoroquinolone structures, characteristic signals can be observed for:

Aromatic protons: These typically appear in the downfield region of the spectrum, often between 7.0 and 9.0 ppm. ajabs.orgmdpi.com

Protons on the piperazine (B1678402) ring (if present): These signals are usually found in the upfield region.

Protons of the cyclopropyl (B3062369) group (if present): These also appear in the upfield region. mdpi.com

Changes in chemical shifts upon complexation or substitution can provide valuable information about the site of interaction or modification. mdpi.com

¹³C NMR

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in the structure gives a distinct signal in the spectrum.

Key signals in the ¹³C NMR spectrum of a fluoroquinolone would correspond to:

Carbonyl carbons (C=O): These are typically found in the most downfield region of the spectrum.

Aromatic and heteroaromatic carbons: These resonate in the mid-field region.

Aliphatic carbons: Carbons of the piperazine and cyclopropyl groups (if present) appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. In a typical electron ionization (EI) mass spectrum of a quinoline (B57606) derivative, the molecular ion peak (M+•) is generally observed. rsc.org For 6-fluoroquinoline, the molecular weight is 147.15 g/mol . sigmaaldrich.com The hydrochloride salt would likely show an initial loss of HCl under thermal conditions in the mass spectrometer's inlet.

The fragmentation of the 6-fluoroquinoline cation would follow pathways characteristic of quinoline-type structures. A common fragmentation pathway for quinolines is the loss of a neutral molecule of hydrogen cyanide (HCN) from the heterocyclic ring, which would result in a significant fragment ion. rsc.org The presence of the fluorine atom would be evident in the mass-to-charge ratio (m/z) of the molecular ion and all fluorine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound. The calculated exact mass for the neutral 6-fluoroquinoline (C9H6FN) is 147.0484 g/mol . sigmaaldrich.com

By measuring the mass with high resolution, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm the presence of one fluorine atom, nine carbon atoms, one nitrogen atom, and the correct number of hydrogen atoms, along with the chlorine from the hydrochloride, thus verifying its molecular formula and purity.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD would provide precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions, such as hydrogen bonding between the protonated quinoline nitrogen and the chloride anion.

While a specific crystal structure for this compound is not publicly available, studies on related fluoroquinolone hydrochlorides, such as ciprofloxacin hydrochloride and besifloxacin (B178879) hydrochloride, demonstrate the power of this technique. rsc.orgcambridge.orgcambridge.org These studies reveal how the molecules pack in the solid state and the nature of the hydrogen bonding networks, which govern many of the material's physical properties. rsc.org

Powder X-ray Diffraction (PXRD) is another valuable application of this technique, used to characterize the crystalline form of a bulk sample. farmaceut.orgnih.gov The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, making it essential for polymorphism screening and quality control in pharmaceutical applications. farmaceut.orgresearchgate.net Each crystalline form of a compound will produce a distinct powder pattern. researchgate.net

| Compound | Prominent Diffraction Peaks (2θ) |

|---|---|

| Ciprofloxacin | 14.8, 20.8, 25.4 |

| Norfloxacin (B1679917) | 10.4, 15.0, 26.2 |

| Ofloxacin | 10.2, 13.8, 20.6 |

Invariom refinement is an advanced crystallographic method that goes beyond the standard independent atom model (IAM) used in conventional X-ray structure determination. researchgate.net The invariom approach utilizes a database of aspherical atomic scattering factors derived from high-level quantum chemical calculations. researchgate.net By employing these transferable pseudoatoms, a more accurate and detailed description of the electron density distribution within the crystal is achieved. researchgate.net

This method allows for the refinement of subtle electronic features such as bonding electron density and the distribution of lone pairs. From the refined electron density, crucial properties like electrostatic potentials can be calculated. These properties are fundamental to understanding intermolecular interactions, chemical reactivity, and how the molecule will be recognized by biological receptors. While this powerful technique has been successfully applied to determine the electron density and electrostatic potentials of amino acids like D,L-serine, no specific invariom refinement studies have been published for this compound. researchgate.net Such a study would, however, provide deep insights into the electronic characteristics of the molecule.

Molecular Docking Studies for Validation of Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a 6-fluoroquinoline derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). These studies are crucial for validating and rationalizing the biological activity of potential drug candidates.

For derivatives of 6-fluoroquinoline, which often exhibit antibacterial properties, the primary target for molecular docking studies is the bacterial enzyme DNA gyrase. cambridge.orgresearchgate.net DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Using software programs like AutoDock, Gold, or Maestro, researchers can simulate the binding of 6-fluoroquinoline analogs into the active site of DNA gyrase. researchgate.net The crystal structures of DNA gyrase are often obtained from the Protein Data Bank (PDB).

These docking studies provide detailed information on:

Binding Affinity: A scoring function is used to estimate the binding energy (often in kcal/mol), which indicates the stability of the ligand-receptor complex.

Binding Mode: The specific orientation and conformation of the ligand within the active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the enzyme. researchgate.net

For example, studies on various fluoroquinolone derivatives have shown that the quinolone core interacts with the DNA gyrase active site, and substituents at various positions can form additional stabilizing interactions, thereby enhancing the inhibitory activity. researchgate.net These computational insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent antibacterial agents based on the 6-fluoroquinoline scaffold.

| Target Enzyme | PDB ID | Organism | Relevance |

|---|---|---|---|

| DNA Gyrase Subunit A | 2XCT | Streptococcus pneumoniae | Primary target for quinolone antibacterials. researchgate.net |

| DNA Gyrase B | 3U2K | Staphylococcus aureus (MRSA) | Target for novel inhibitors against resistant strains. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Fluoroquinoline hydrochloride, and what reaction conditions optimize yield?

- Answer: A common method involves reacting 3-(2-aminophenyl)quinoxaline-2(1H)-one with acetone in acetic acid under reflux. Optimized reagent ratios and reaction times (e.g., 2 hours) can achieve yields up to 85% . Alternative pathways include deoxygenation of N-heterocyclic N-oxides using isopropanol as a reductant, detailed in supplementary protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Answer: GC-MS is essential for verifying molecular weight and fragmentation patterns, as demonstrated in supplementary spectra . NMR (¹H/¹³C) and FT-IR should confirm structural features like the fluorine substituent and hydrochloride salt formation. Purity analysis via HPLC is recommended for batch validation .

Q. What safety protocols are required when handling this compound in laboratory settings?

- Answer: Use fume hoods to avoid inhalation, wear nitrile gloves, and store separately from reactive agents. Waste must be segregated and disposed through certified biohazard programs, as improper handling risks environmental contamination .

Q. How is this compound utilized as a reference standard in pharmaceutical research?

- Answer: It serves as a pharmacopeial reference material for impurity profiling (e.g., tracking bromomethyl derivatives in drug formulations) and validating analytical methods like mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields or purity when scaling up this compound production?

- Answer: Systematic optimization of solvent systems (e.g., switching from acetic acid to propionic acid) and catalyst screening (e.g., ruthenium-based catalysts) can mitigate side reactions. Multi-step purification (column chromatography followed by recrystallization) improves purity .

Q. What strategies address contradictory spectroscopic data in structural elucidation of 6-Fluoroquinoline derivatives?

- Answer: Cross-validate using X-ray crystallography for unambiguous confirmation of fluorine positioning. Compare experimental NMR shifts with computational predictions (DFT calculations) to identify anomalies caused by solvent effects or salt formation .

Q. How should researchers design experiments to evaluate the biological activity of this compound while ensuring reproducibility?

- Answer: Implement rigorous controls: (1) use standardized cell lines (e.g., HEK293) with triplicate assays, (2) validate dose-response curves across multiple batches, and (3) document synthesis parameters (e.g., solvent traces, salt stoichiometry) in supplementary materials .

Q. What advanced methodologies can identify degradation products of this compound under physiological conditions?

- Answer: Accelerated stability studies (pH 1–10, 40°C) combined with LC-HRMS can profile degradation pathways. Isotopic labeling (e.g., deuterated analogs) helps trace hydrolytic or oxidative byproducts .

Q. How does the fluorine substituent in this compound influence its reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing fluorine atom enhances electrophilicity at the quinoline C-2/C-4 positions, facilitating Suzuki-Miyaura couplings. However, steric hindrance may require tailored catalysts (e.g., Pd-XPhos) for regioselective functionalization .

Methodological Guidelines

- Reproducibility: Follow Beilstein Journal guidelines: document reaction conditions (temperature, solvent grade), characterize all new compounds with ≥95% purity data, and deposit raw spectral data in open-access repositories .

- Conflict Resolution: When data contradictions arise, apply Franklin Institute standards: re-examine instrumental calibration, consult independent labs for replication, and publish null results to advance consensus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.